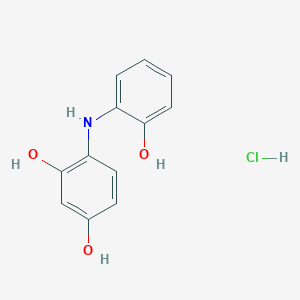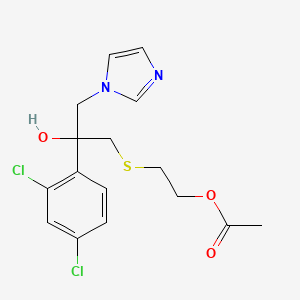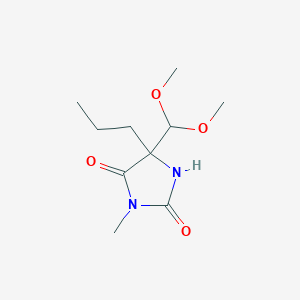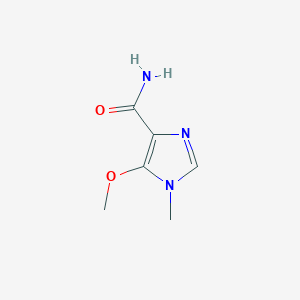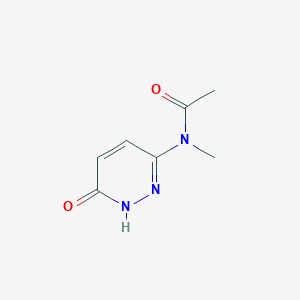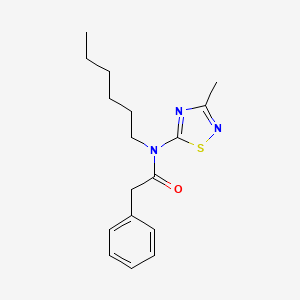![molecular formula C14H12ClN3 B12932238 1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine CAS No. 141472-88-0](/img/structure/B12932238.png)
1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of the 3-chlorobenzyl group in this compound enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with 3-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as copper(I) iodide can further enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom in the 3-chlorobenzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antifungal and antibacterial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain, leading to antifungal effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with the chlorine atom in the para position.
1-(3-Bromobenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a bromine atom instead of chlorine.
1-(3-Methylbenzyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methyl group instead of chlorine.
Uniqueness
1-(3-Chlorobenzyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the 3-chlorobenzyl group, which imparts specific chemical properties and biological activities. The chlorine atom enhances the compound’s ability to interact with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
141472-88-0 |
|---|---|
Molecular Formula |
C14H12ClN3 |
Molecular Weight |
257.72 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)17-14(18)16/h1-8H,9H2,(H2,16,17) |
InChI Key |
VXCWJWHHHGVVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


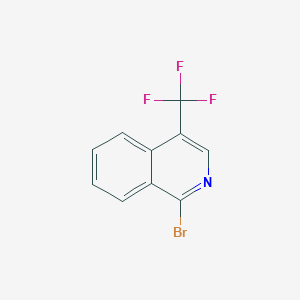
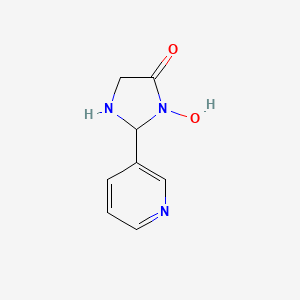
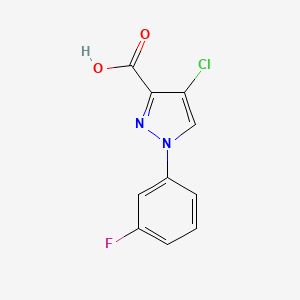

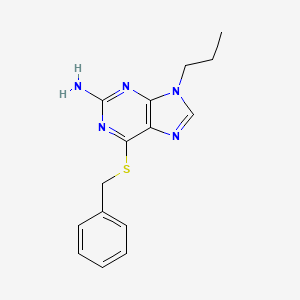
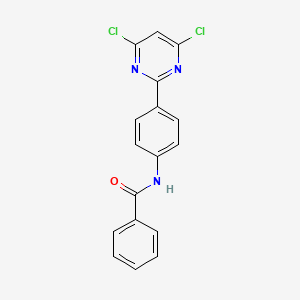
![1-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-N-methylmethanamine](/img/structure/B12932208.png)
![5,7-Dimethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B12932212.png)
